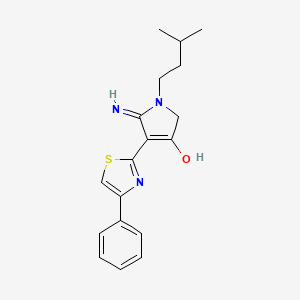![molecular formula C22H28N2O2 B5966504 1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5966504.png)
1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone, commonly known as HMPE-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of HMPE-1 is not fully understood. However, it has been suggested that HMPE-1 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. HMPE-1 has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, HMPE-1 has been found to protect neurons from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
HMPE-1 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, oxidative stress markers, and apoptotic markers in various cell types. HMPE-1 has also been shown to inhibit the proliferation and migration of cancer cells. Furthermore, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HMPE-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, HMPE-1 has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, more research is needed to determine the optimal dosage and administration route for HMPE-1.
Zukünftige Richtungen
There are several future directions for the research on HMPE-1. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases. Another direction is to explore its neuroprotective effects and its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of HMPE-1 in humans.
Synthesemethoden
The synthesis of HMPE-1 involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with 3-(4-bromophenyl)-1-methylpropylamine to form 4-(3-(4-bromophenyl)-1-methylpropyl)phenol. The resulting compound is then reacted with 4-(4-chlorophenyl)piperazine to form 1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
HMPE-1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. HMPE-1 has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of iNOS and COX-2. These properties make HMPE-1 a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Eigenschaften
IUPAC Name |
1-[4-[4-[4-(4-hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(3-4-19-5-11-22(26)12-6-19)23-13-15-24(16-14-23)21-9-7-20(8-10-21)18(2)25/h5-12,17,26H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIMOYWWNZCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B5966426.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-isoxazolecarboxamide](/img/structure/B5966432.png)
![5-(1-ethyl-3-piperidinyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5966441.png)
![4-{6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5966446.png)
![N-(4-bromophenyl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5966451.png)
![N-(3-fluoro-4-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5966461.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B5966463.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5966474.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5966491.png)
![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![ethyl 5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5966511.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5966515.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5966518.png)